molecular formula C16H13ClN4OS B380408 1-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone CAS No. 326014-61-3

1-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B380408
CAS No.: 326014-61-3
M. Wt: 344.8g/mol
InChI Key: JQZAHYOWTJFKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is a specialized chemical compound incorporating both chlorophenyl and tetrazole-thioether functionalities, creating a unique molecular architecture valuable for pharmaceutical and biomedical research. This compound features a 1-(4-chlorophenyl)ethanone core structure similar to compounds documented in chemical databases , linked to a 1-(m-tolyl)-1H-tetrazole-5-thioether group. The tetrazole moiety is a well-established bioisostere for carboxylic acid groups in medicinal chemistry, offering improved metabolic stability and membrane permeability while maintaining similar acidity and hydrogen bonding capabilities . The structural framework of this compound suggests significant potential in central nervous system research, particularly in anticonvulsant studies. Tetrazole derivatives have demonstrated potent anticonvulsant activity in preclinical models, with several analogues showing effectiveness against seizures induced by maximal electroshock (MES) and pentylenetetrazole . The chlorophenyl component enhances lipid solubility, potentially improving blood-brain barrier penetration, while the tetrazole ring may contribute to biological activity through interactions with neurotransmitter systems. Researchers are investigating similar tetrazole-containing compounds as modulators of GABAergic and glycinergic transmission, which are critical pathways in neurological disorder research . This compound is offered exclusively for research applications in accordance with our quality standards. Researchers should consult the Certificate of Analysis for batch-specific characterization data including purity confirmation, structural verification, and appropriate storage recommendations. This product is intended for research purposes only in laboratory settings and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c1-11-3-2-4-14(9-11)21-16(18-19-20-21)23-10-15(22)12-5-7-13(17)8-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZAHYOWTJFKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Formation

The tetrazole-thiol moiety is synthesized via a diazotization-cyclization sequence. As detailed in patent US4110338A, the reaction of m-tolyl chloride with thiosemicarbazide in inert solvents (e.g., THF, DCM) yields N-(m-tolyl)-S-substituted thiosemicarbazide (Eq. 1):

Thiosemicarbazide+m-Tolyl chlorideTHF, 25°CN-(m-tolyl)thiosemicarbazide[2]\text{Thiosemicarbazide} + \text{m-Tolyl chloride} \xrightarrow{\text{THF, 25°C}} \text{N-(m-tolyl)thiosemicarbazide} \quad

Key Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: Room temperature (20–25°C).

  • Yield: 85–90% after recrystallization from ethyl acetate.

Diazotization and Cyclization

The thiosemicarbazide intermediate undergoes diazotization using sodium nitrite (NaNO₂) in acidic media (HCl), followed by cyclization to form the tetrazole ring (Eq. 2):

N-(m-tolyl)thiosemicarbazideNaNO2,HCl1-(m-Tolyl)-1H-tetrazole-5-thiol[2][5]\text{N-(m-tolyl)thiosemicarbazide} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{1-(m-Tolyl)-1H-tetrazole-5-thiol} \quad

Optimization Notes :

  • Excess NaNO₂ (1.2 equiv) ensures complete diazotization.

  • Acid concentration: 2M HCl prevents side reactions.

  • Isolation: The product is extracted with toluene, washed with NaOH, and precipitated at pH 1.

Preparation of 2-Chloro-1-(4-Chlorophenyl)Ethanone

The electrophilic partner, 2-chloro-1-(4-chlorophenyl)ethanone, is synthesized via Friedel-Crafts acylation followed by α-chlorination:

Friedel-Crafts Acylation

4-Chlorobenzene reacts with acetyl chloride in the presence of AlCl₃ to yield 1-(4-chlorophenyl)ethanone (Eq. 3):

4-Chlorobenzene+Acetyl chlorideAlCl31-(4-Chlorophenyl)ethanone[1]\text{4-Chlorobenzene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(4-Chlorophenyl)ethanone} \quad

α-Chlorination

The ketone is chlorinated at the α-position using sulfuryl chloride (SO₂Cl₂) under radical conditions (Eq. 4):

1-(4-Chlorophenyl)ethanoneSO2Cl2,UV2-Chloro-1-(4-chlorophenyl)ethanone[1]\text{1-(4-Chlorophenyl)ethanone} \xrightarrow{\text{SO}2\text{Cl}2, \text{UV}} \text{2-Chloro-1-(4-chlorophenyl)ethanone} \quad

Purification : Column chromatography (petroleum ether/EtOAc, 5:1) affords the product in 75% yield.

Thioether Coupling: Final Assembly

The tetrazole-thiol and α-chloroethanone undergo nucleophilic substitution to form the thioether linkage (Eq. 5):

1-(m-Tolyl)-1H-tetrazole-5-thiol+2-Chloro-1-(4-chlorophenyl)ethanoneBaseTarget Compound[3]\text{1-(m-Tolyl)-1H-tetrazole-5-thiol} + \text{2-Chloro-1-(4-chlorophenyl)ethanone} \xrightarrow{\text{Base}} \text{Target Compound} \quad

Reaction Optimization

  • Solvent : Tetrahydrofuran (THF) improves yield (83%) compared to DCM (56%).

  • Base : Cesium carbonate (Cs₂CO₃) or pyridine facilitates deprotonation of the thiol.

  • Temperature : Room temperature (25°C), 8–12 hours.

Workup and Purification

  • Extraction : Dichloromethane (DCM) washes remove unreacted starting materials.

  • Drying : Anhydrous Na₂SO₄ ensures moisture-free product.

  • Chromatography : Silica gel column (petroleum ether/EtOAc, 3:1) yields 81% pure product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 7.64–7.57 (m, 2H, Ar-H), 7.59–7.42 (m, 3H, Ar-H), 3.74–3.65 (m, 2H, SCH₂), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃) :

    • δ 189.84 (C=O), 137.81 (Ar-C), 131.35 (Tetrazole-C), 128.08 (Ar-C), 41.30 (SCH₂).

Melting Point and Purity

  • Melting Point : 155–156°C (lit. 154–156°C).

  • HPLC Purity : >98% (C₁₈ column, MeCN/H₂O).

Alternative Synthetic Routes

Tetrazole Ring Construction via [3+2] Cycloaddition

A nitrile intermediate (e.g., m-tolyl cyanide) reacts with sodium azide (NaN₃) in the presence of ammonium chloride to form the tetrazole ring. However, this method requires harsh conditions (100°C, 24 h) and yields ≤70%.

Mitsunobu Coupling

The thioether bond can be formed using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), though this approach is cost-prohibitive for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO2 in 3d) enhance the electrophilicity of the ethanone carbonyl, as evidenced by IR absorption at 1735 cm⁻¹ .
  • Piperazine sulfonyl derivatives (e.g., 7n) exhibit higher molecular complexity and melting points (>160°C), likely due to hydrogen bonding and rigidity .
  • The meta-tolyl group in the target compound may improve lipophilicity compared to analogs with polar substituents (e.g., 3,4-dihydroxyphenyl in SNI-1) .

Critical Differences :

  • The use of PEG-400 as a green solvent in the target compound’s synthesis improves yield and reduces side reactions compared to ethanol-based methods .
  • Sodium ethoxide-mediated reactions (e.g., for 3d) are simpler but may require longer reaction times (10+ hours) .

Biological Activity

The compound 1-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's structure includes a tetrazole moiety, which is known for its diverse biological properties, including anticancer activity. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and detailed data tables.

Chemical Structure and Properties

The chemical formula for this compound is C15H14ClN3SC_{15}H_{14}ClN_3S. Its structure features a 4-chlorophenyl group, a m-tolyl group linked through a tetrazole ring, and a thioether linkage. This unique combination contributes to its biological activity.

Anticancer Properties

Research indicates that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, a study on similar tetrazole derivatives demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cell lines such as SGC-7901 and A549 .

The proposed mechanism involves binding to tubulin, disrupting microtubule dynamics, which is critical for cancer cell division. The binding affinity of tetrazole-containing compounds allows them to effectively compete with natural ligands at the binding sites of tubulin .

Study 1: Anticancer Activity Evaluation

A series of experiments were conducted to evaluate the antiproliferative effects of various tetrazole derivatives against cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range against HeLa and A549 cells. For example:

CompoundCell LineIC50 (µM)
Compound AHeLa0.090 ± 0.008
Compound BA5490.268 ± 0.012
This compoundSGC-7901TBD

These findings suggest that the compound may serve as a lead structure for further development into anticancer agents.

Study 2: In Vivo Efficacy

In vivo studies using mouse models showed that administration of the compound led to significant tumor regression compared to control groups. The mechanism was attributed to enhanced apoptosis rates and reduced proliferation markers in tumor tissues .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of the compound:

  • Tubulin Binding : The compound demonstrates strong binding affinity to tubulin, leading to microtubule destabilization .
  • Cell Cycle Arrest : Significant G2/M phase arrest was observed in treated cancer cells, indicating effective disruption of mitotic processes .
  • Apoptosis Induction : Increased sub-G1 population in flow cytometry analyses confirmed apoptosis induction following treatment with the compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : A common route involves coupling 1-(4-chlorophenyl)ethanone derivatives with tetrazole-thiol intermediates under heterogeneous catalytic conditions. For example, using PEG-400 as a solvent, substituted chlorobenzoyl chloride (1.00 mmol), and Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C for 1 hour ensures efficient reaction progress . Monitoring via TLC and purification through recrystallization in aqueous acetic acid improves yield (typically 70–85%).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include ~1735 cm⁻¹ (C=O stretch) and ~1605 cm⁻¹ (C=N of tetrazole) .
  • ¹H NMR : Look for aromatic protons (δ 7.87–8.31 ppm for chlorophenyl), -CH₂ protons (δ ~4.05 ppm), and NH signals (δ ~8.67 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 265 [M⁺] for analogous compounds) confirm molecular weight .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodological Answer : Impurities often arise from incomplete coupling or residual solvents. Techniques include:

  • TLC Monitoring : Use hexane/ethyl acetate (3:7) to track reaction progress .
  • Recrystallization : Purify crude products using hot aqueous acetic acid to remove unreacted starting materials .

Q. What solvents and storage conditions are recommended for handling this compound?

  • Methodological Answer : The compound is stable in DMSO or DMF for short-term storage. For long-term stability, store under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture due to potential hydrolysis of the tetrazole ring .

Q. How is the crystal structure determined, and what structural features influence its reactivity?

  • Methodological Answer : X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 76.67° between chlorophenyl and m-tolyl groups) and hydrogen-bonding networks (e.g., C–H···O interactions) that stabilize the structure . These features guide derivatization strategies for enhancing bioactivity .

Advanced Research Questions

Q. How can reaction yields be improved using advanced catalytic systems or non-traditional methods?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves yields by 10–15% compared to conventional heating. Catalyst screening (e.g., Pd/C or CuI) may enhance selectivity for the tetrazole-thio linkage .

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling predictions?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., aromatic proton assignments) can arise from solvent effects or tautomerism. Validate models using:

  • DFT Calculations : Compare computed vs. experimental IR/NMR data .
  • Variable-Temperature NMR : Probe dynamic effects like ring-flipping in tetrazole .

Q. What biological targets are most relevant for this compound, and how are binding affinities quantified?

  • Methodological Answer : The compound shows inhibitory activity against cyclooxygenase-2 (COX-2) and bacterial enzymes. Use:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).
  • Molecular Docking : Identify key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

Q. What computational strategies are effective for predicting its metabolic stability or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to assess bioavailability and P450 interactions.
  • MD Simulations : Simulate liver microsomal metabolism to identify vulnerable sites (e.g., thioether oxidation) .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

  • Methodological Answer : Under acidic conditions (pH < 5), the tetrazole ring may hydrolyze to form a carboxylic acid derivative. Monitor via:

  • HPLC-MS : Detect degradation products (e.g., m/z 183 for cleaved tetrazole).
  • Accelerated Stability Testing : Use 40°C/75% RH for 4 weeks to simulate long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.